molecular formula C21H20N2O5S B2416628 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 313391-59-2

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2416628
CAS RN: 313391-59-2
M. Wt: 412.46
InChI Key: YHTVRDIMQUUWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide” includes a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom, and a benzamide moiety, which is a benzene ring attached to an amide group.

Scientific Research Applications

Biological Activity and Therapeutic Potential

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, being a thiazole derivative, has been a subject of interest in various research applications. Thiazole derivatives have been extensively studied due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties (Leoni et al., 2014). This wide range of therapeutic potential makes thiazole derivatives a valuable subject for drug discovery and pharmaceutical research.

Antibacterial Activity

The antibacterial activity of thiazole derivatives has been a significant area of research. Many synthesized thiazole derivatives have shown remarkable antibacterial properties against various bacteria and pathogens, making them a prominent class of compounds in the pharmaceutical industry for the development of new antibacterial agents (Mohanty et al., 2021). This is crucial for designing and synthesizing new molecular probes to study their antibacterial properties against a variety of bacteria and pathogens.

Chemical and Pharmacological Research

The exploration of thiazole and its derivatives in chemical and pharmacological research has been vast. The intrinsic molecular interaction between newly synthesized thiazole compounds and a plethora of drug targets/enzymes has enabled the discovery of new drug molecules with advances in modes of action. Thiazole derivatives continue to show great potential in chemical pharmaceutical research, with a renewed interest in their therapeutic use as evidenced by the influx of scientific articles and patents (Sharma et al., 2019).

Safety and Hazards

“N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide” is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with care, following all appropriate safety protocols.

Future Directions

The future directions for research on “N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide” could include elucidating its mechanism of action, studying its potential biological activities, and exploring its possible applications in various fields . Given the persistent rise in Covid-19 cases to date, efforts should be directed towards validating the therapeutic effectiveness of these identified small molecule inhibitors .

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-12(24)19-17(13-8-6-5-7-9-13)22-21(29-19)23-20(25)14-10-15(26-2)18(28-4)16(11-14)27-3/h5-11H,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTVRDIMQUUWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

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